molecular formula C6H6O4 B3244438 2-Butynedioic acid, 1,4-di(methyl-d3) ester CAS No. 16199-24-9

2-Butynedioic acid, 1,4-di(methyl-d3) ester

Cat. No.: B3244438
CAS No.: 16199-24-9
M. Wt: 148.15 g/mol
InChI Key: VHILMKFSCRWWIJ-WFGJKAKNSA-N
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Description

2-Butynedioic acid, 1,4-di(methyl-d3) ester is a deuterated derivative of dimethyl acetylenedicarboxylate. This compound is characterized by the presence of two ester groups attached to a butynedioic acid backbone, where the hydrogen atoms in the methyl groups are replaced by deuterium. It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynedioic acid, 1,4-di(methyl-d3) ester typically involves the esterification of butynedioic acid with deuterated methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Butynedioic acid, 1,4-di(methyl-d3) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butynedioic acid, 1,4-di(methyl-d3) ester is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in labeling studies to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butynedioic acid, 1,4-di(methyl-d3) ester involves its reactivity towards various chemical reagents. The ester groups can participate in nucleophilic substitution reactions, while the butynedioic acid backbone can undergo oxidation or reduction. The deuterium atoms in the methyl groups provide stability and can be used as tracers in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl acetylenedicarboxylate
  • Diethyl acetylenedicarboxylate
  • Dimethyl butynedioate

Uniqueness

2-Butynedioic acid, 1,4-di(methyl-d3) ester is unique due to the presence of deuterium atoms, which provide enhanced stability and make it useful in labeling studies. Compared to its non-deuterated counterparts, it offers distinct advantages in tracing and studying metabolic pathways.

Properties

IUPAC Name

bis(trideuteriomethyl) but-2-ynedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILMKFSCRWWIJ-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C#CC(=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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